1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide
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Overview
Description
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a chlorophenyl group, a dimethylamino phenyl group, and a methanesulfonamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, such as 2-chlorophenyl and 4-(dimethylamino)phenyl derivatives. These intermediates are then subjected to a series of reactions, including alkylation, sulfonation, and amination, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are employed to streamline the production process and minimize impurities.
Chemical Reactions Analysis
Types of Reactions
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-chlorophenyl)-N-(3-(4-(methylamino)phenyl)propyl)methanesulfonamide
- 1-(2-chlorophenyl)-N-(3-(4-(ethylamino)phenyl)propyl)methanesulfonamide
Uniqueness
1-(2-chlorophenyl)-N-(3-(4-(dimethylamino)phenyl)propyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activities, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-(2-chlorophenyl)-N-[3-[4-(dimethylamino)phenyl]propyl]methanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23ClN2O2S/c1-21(2)17-11-9-15(10-12-17)6-5-13-20-24(22,23)14-16-7-3-4-8-18(16)19/h3-4,7-12,20H,5-6,13-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUSSAMBVBRFXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNS(=O)(=O)CC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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